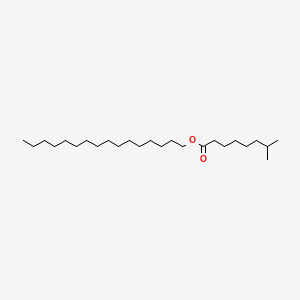
Hexadecyl 7-methyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 7-methyloctanoate, also known as cetearyl isononanoate, is an ester derived from the reaction between hexadecanol (cetyl alcohol) and 7-methyloctanoic acid. This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient properties, which help to soften and smooth the skin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 7-methyloctanoate is synthesized through an esterification reaction between hexadecanol and 7-methyloctanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water produced during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 7-methyloctanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexadecanol and 7-methyloctanoic acid.
Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur, although they are less common for esters. These reactions typically involve the reduction of the ester bond to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Hexadecanol and 7-methyloctanoic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Alcohols derived from the reduction of the ester bond.
Scientific Research Applications
Hexadecyl 7-methyloctanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions. It also serves as a reference material in analytical chemistry for the calibration of instruments.
Biology: The compound is used in the formulation of various biological assays and experiments, particularly those involving lipid metabolism and enzymatic reactions.
Medicine: this compound is used in the formulation of topical medications and creams due to its emollient properties. It helps to enhance the absorption of active pharmaceutical ingredients through the skin.
Industry: The compound is widely used in the cosmetic industry as an ingredient in lotions, creams, and other personal care products. Its emollient properties help to improve the texture and feel of these products.
Mechanism of Action
Hexadecyl 7-methyloctanoate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a protective barrier that helps to retain moisture and prevent water loss. This barrier function is achieved through the interaction of the ester with the lipid bilayer of the skin, enhancing its hydrophobic properties and reducing transepidermal water loss.
The molecular targets and pathways involved in its mechanism of action include the lipid bilayer of the stratum corneum, where it integrates and enhances the barrier function of the skin. This integration helps to improve skin hydration and overall skin health.
Comparison with Similar Compounds
Hexadecyl 7-methyloctanoate can be compared with other similar compounds, such as:
Cetyl palmitate: An ester derived from cetyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.
Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, used as a skin conditioning agent and emollient in various personal care products.
Octyl stearate: An ester of octanol and stearic acid, used in cosmetics for its moisturizing and skin conditioning properties.
Uniqueness: this compound is unique due to its specific combination of hexadecanol and 7-methyloctanoic acid, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient and skin conditioning agent, offering superior moisturizing effects compared to some other esters.
Properties
IUPAC Name |
hexadecyl 7-methyloctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)22-19-17-18-21-24(2)3/h24H,4-23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXXYHTOMKOAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005170 |
Source


|
| Record name | Hexadecyl 7-methyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84878-33-1 |
Source


|
| Record name | Hexadecyl 7-methyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
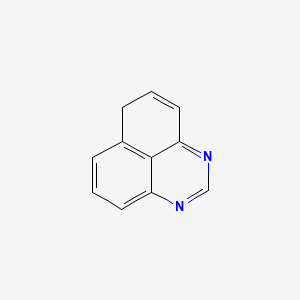
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)
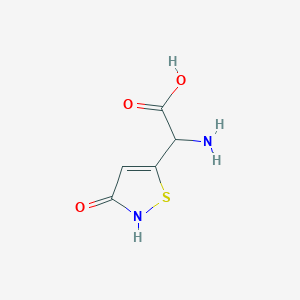
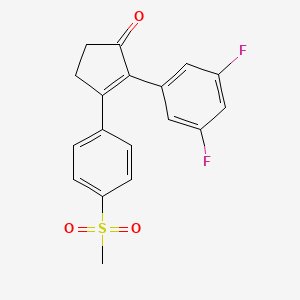
![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
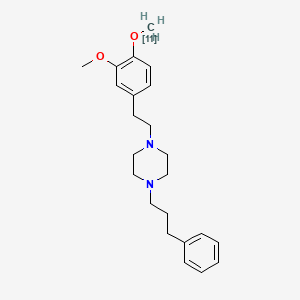
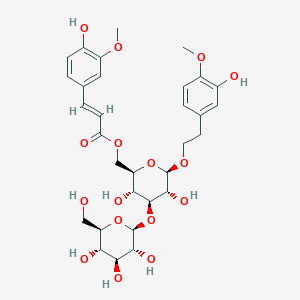
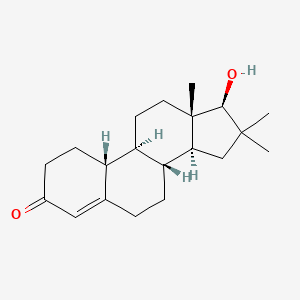
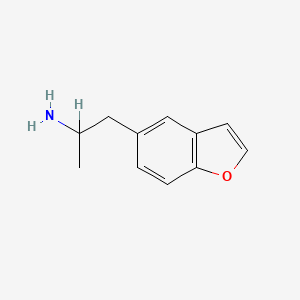
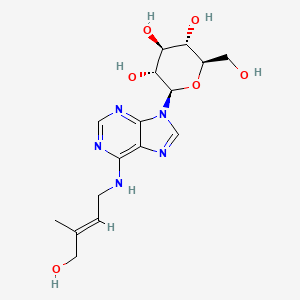

![3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid](/img/structure/B1244652.png)
![Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-](/img/structure/B1244654.png)
![[[(1S)-2-dibenzofuran-3-yl-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid](/img/structure/B1244655.png)
